

An In-depth Technical Guide to 6-Bromohexanal (CAS: 57978-00-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Bromohexanal**

Cat. No.: **B1279084**

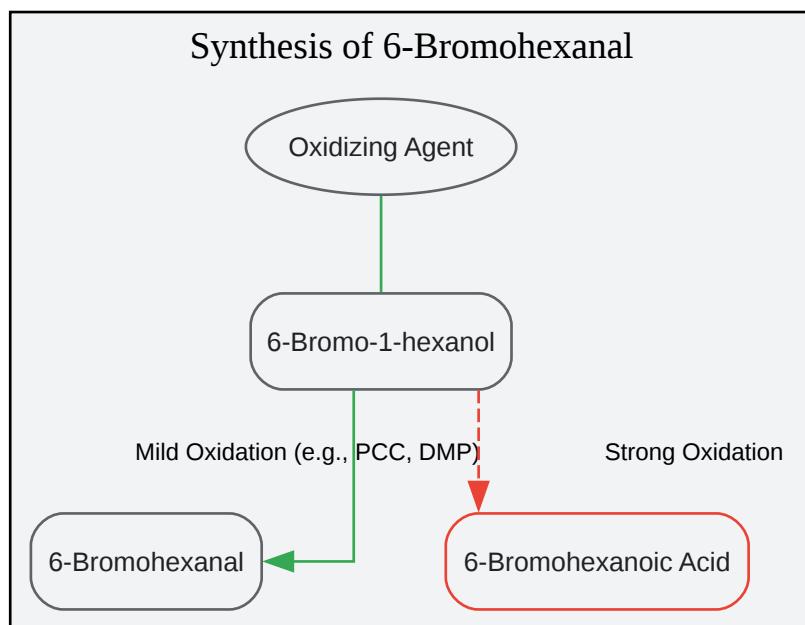
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-bromohexanal**, a bifunctional organic compound of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring both an aldehyde and a terminal alkyl bromide, makes it a versatile building block for the synthesis of complex molecules, including heterocycles and carbocycles, and as a linker in the development of novel therapeutic agents.

Physicochemical Properties

6-Bromohexanal is a combustible liquid that can cause skin and eye irritation.^[1] Key physicochemical data are summarized in the table below for easy reference.


Property	Value
CAS Number	57978-00-4 [1]
Molecular Formula	C ₆ H ₁₁ BrO [1]
Molecular Weight	179.05 g/mol [1] [2]
Appearance	Colorless to pale yellow liquid
Boiling Point	72-75 °C at 1.5 Torr
Density	1.3 g/cm ³ (predicted)
Refractive Index	1.459 (predicted)

Synthesis of 6-Bromohexanal

The primary synthetic routes to **6-bromohexanal** involve the oxidation of the corresponding alcohol, 6-bromo-1-hexanol, or the reduction of a 6-bromohexanoic acid derivative. Careful selection of reagents is crucial to avoid over-oxidation to the carboxylic acid or other side reactions.

Synthesis from 6-Bromo-1-hexanol

The oxidation of 6-bromo-1-hexanol is a direct and efficient method for preparing **6-bromohexanal**.[\[2\]](#) Mild oxidizing agents are preferred to prevent the formation of 6-bromohexanoic acid.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Oxidation pathways of 6-bromo-1-hexanol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

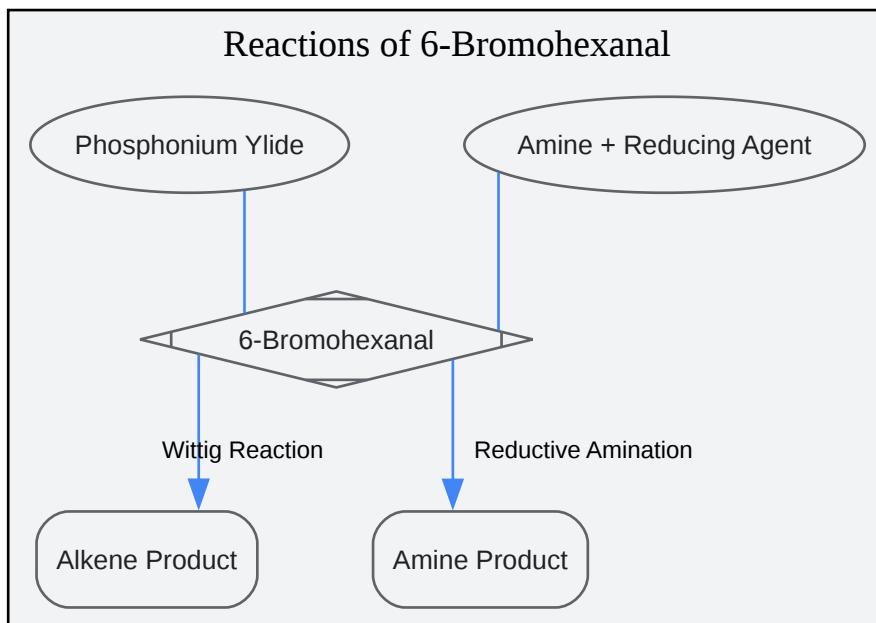
This protocol describes the synthesis of **6-bromohexanal** from 6-bromo-1-hexanol using pyridinium chlorochromate (PCC), a mild oxidizing agent.

Materials:

- 6-bromo-1-hexanol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:


- In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromo-1-hexanol (1.0 eq) in anhydrous dichloromethane.
- Add pyridinium chlorochromate (1.5 eq) to the solution in one portion.
- Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO_3 , and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **6-bromohexanal**.

Chemical Reactivity and Synthetic Applications

6-Bromohexanal is a bifunctional molecule, with the aldehyde group serving as an electrophilic center for nucleophilic attack and the terminal bromide acting as a leaving group in substitution reactions. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions at the Aldehyde Functionality

The aldehyde group readily undergoes a variety of transformations, including Wittig reactions and reductive aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively.

[Click to download full resolution via product page](#)

Caption: Key reactions involving the aldehyde group of **6-bromohexanal**.

Experimental Protocol: Wittig Reaction

This protocol details the reaction of **6-bromohexanal** with a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, to form an α,β -unsaturated ester.

Materials:

- **6-bromohexanal**
- (Carbethoxymethylene)triphenylphosphorane
- Anhydrous tetrahydrofuran (THF)
- Round-bottom flask

- Magnetic stirrer
- Reflux condenser

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve **6-bromohexanal** (1.0 eq) in anhydrous THF.
- Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
- Upon completion, remove the THF under reduced pressure.
- Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct.
- Filter the mixture and concentrate the filtrate.
- Purify the crude product by flash column chromatography on silica gel to yield the corresponding ethyl 8-bromo-2-octenoate.

Experimental Protocol: Reductive Amination

This protocol describes the reaction of **6-bromohexanal** with a primary amine, such as benzylamine, in the presence of a reducing agent to form a secondary amine.

Materials:

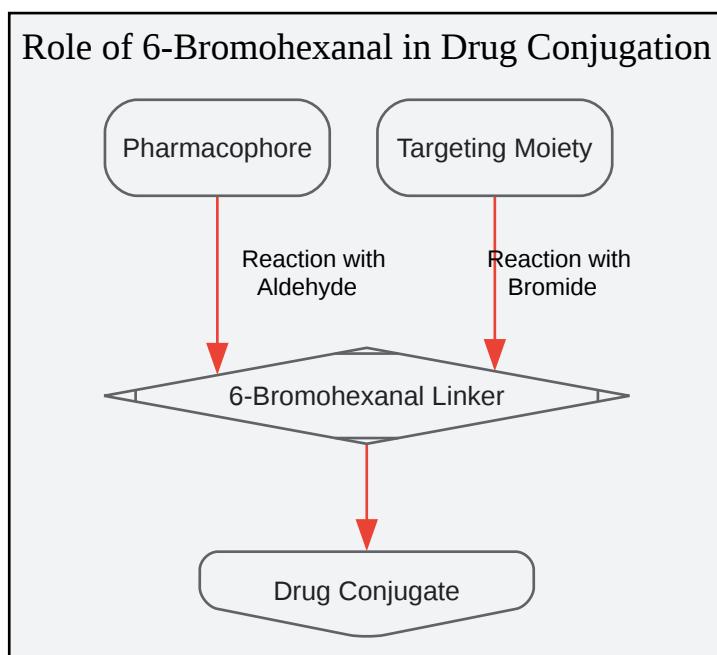
- **6-bromohexanal**
- Benzylamine
- Sodium triacetoxyborohydride
- 1,2-Dichloroethane (DCE)
- Acetic acid

- Round-bottom flask
- Magnetic stirrer

Procedure:

- In a round-bottom flask, dissolve **6-bromohexanal** (1.0 eq) and benzylamine (1.1 eq) in 1,2-dichloroethane.
- Add a catalytic amount of acetic acid to the mixture.
- Stir the solution at room temperature for 30 minutes to allow for imine formation.
- Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.
- Purify the crude product by flash column chromatography to yield N-benzyl-6-bromohexan-1-amine.

Reactions at the Bromide Functionality


The terminal bromide is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups at the 6-position.

Application in Drug Development

6-Bromohexanal's bifunctional nature makes it a valuable linker molecule in drug development. It can be used to connect a pharmacophore to a targeting moiety or a solubilizing group, thereby modifying the pharmacokinetic or pharmacodynamic properties of a drug candidate. While specific examples detailing the direct use of **6-bromohexanal** are not

abundant in readily available literature, its precursor, 6-bromo-1-hexanol, is frequently used for similar purposes, highlighting the potential of the C6-bromoalkyl chain as a versatile linker.[3][4]

The aldehyde functionality of **6-bromohexanal** offers a distinct advantage over the alcohol of its precursor, as it allows for the formation of imine or other C=N bonds, which can be more stable or have different release characteristics in biological systems compared to the ether or ester linkages formed from the alcohol.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow of **6-bromohexanal** as a linker.

The aldehyde can be reacted with an amine-containing drug molecule via reductive amination, while the bromide can be displaced by a nucleophilic group on a targeting moiety, such as a thiol or an amine. This modular approach allows for the systematic modification of drug candidates to optimize their therapeutic index.

In summary, **6-bromohexanal** is a valuable and versatile chemical entity for researchers in organic synthesis and medicinal chemistry. Its dual functionality provides a platform for the construction of complex molecular architectures and the development of innovative drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Bromohexanal | C6H11BrO | CID 10921089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromohexanal | 57978-00-4 | Benchchem [benchchem.com]
- 3. 6-bromo-1-hexanol, 4286-55-9 [thegoodsentscompany.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Bromohexanal (CAS: 57978-00-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279084#6-bromohexanal-cas-number-57978-00-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com